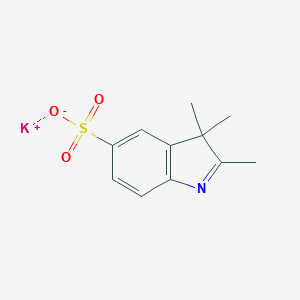

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

Description

Properties

IUPAC Name |

potassium;2,3,3-trimethylindole-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S.K/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIOSPCYIJAHKM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12KNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635581 |

Source

|

| Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184351-56-2 |

Source

|

| Record name | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

This technical guide provides a comprehensive overview of the synthesis and characterization of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, a key intermediate in the production of various dyes and functional materials. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science.

Introduction

This compound is a water-soluble organic salt that serves as a crucial building block in the synthesis of a variety of compounds, particularly cyanine dyes used in biomedical imaging and diagnostics. Its indolenine core provides the chromophoric system, while the sulfonate group imparts aqueous solubility, a critical property for biological applications. This guide details the synthetic pathway to this compound and the analytical techniques used for its characterization.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the Fischer indole synthesis to create the core heterocyclic structure, 2,3,3-trimethyl-3H-indole-5-sulfonic acid. The second step is a straightforward neutralization to form the desired potassium salt.

Experimental Protocols

Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid

This protocol is adapted from established literature procedures.

Materials:

-

3-Methyl-2-butanone (1.67 mL)

-

p-Hydrazinobenzenesulfonic acid (1 g)

-

Glacial Acetic Acid (5 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (5 mL), 3-methyl-2-butanone (1.67 mL), and p-hydrazinobenzenesulfonic acid (1 g).

-

Heat the mixture to reflux and maintain for a period of three hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Further cool the mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the resulting pink solid by vacuum filtration, wash with a small amount of cold acetic acid, and then with diethyl ether.

-

Dry the solid under vacuum to yield 2,3,3-trimethyl-3H-indole-5-sulfonic acid. A typical yield for this reaction is approximately 97%.

Synthesis of this compound

This protocol is based on general methods for the neutralization of sulfonic acids.

Materials:

-

2,3,3-trimethyl-3H-indole-5-sulfonic acid (1 g)

-

Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 2,3,3-trimethyl-3H-indole-5-sulfonic acid (1 g) in a minimal amount of deionized water.

-

In a separate beaker, prepare a 1 M aqueous solution of potassium hydroxide.

-

Slowly add the potassium hydroxide solution dropwise to the sulfonic acid solution while stirring continuously.

-

Monitor the pH of the solution using a pH meter or pH paper. Continue adding the KOH solution until the pH reaches approximately 7.

-

Once neutralized, the solution contains the potassium salt of the sulfonic acid.

-

The potassium salt can be isolated by removing the solvent via rotary evaporation.

-

For further purification, the resulting solid can be recrystallized from a water/ethanol mixture.

-

Dry the purified crystals under vacuum to obtain this compound.

Characterization

A comprehensive characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes the key physicochemical and spectroscopic data for the intermediate and the final product.

Table 1: Physicochemical and Spectroscopic Data

| Property | 2,3,3-trimethyl-3H-indole-5-sulfonic acid | This compound |

| CAS Number | 132557-72-3 | 184351-56-2 |

| Molecular Formula | C₁₁H₁₃NO₃S | C₁₁H₁₂KNO₃S |

| Molecular Weight | 239.29 g/mol | 277.38 g/mol |

| Appearance | Pink to wine-colored solid | Expected to be a crystalline solid |

| ¹H NMR (500MHz, DMSO-d₆) | δ 7.78 (s, 1H), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), 1.37 (s, 6H) | Expected to be very similar to the sulfonic acid, with potential minor shifts in the aromatic protons. |

| ¹³C NMR | Data not available in searched resources | Data not available in searched resources |

| FT-IR | Data not available in searched resources | Expected to show strong S=O stretching bands for the sulfonate group (~1200-1150 and 1050-1000 cm⁻¹). |

| Mass Spectrometry | Data not available in searched resources | Expected to show a molecular ion peak for the free acid (C₁₁H₁₃NO₃S) in negative ion mode ESI-MS. |

| UV Absorption Maxima | Data not available in searched resources | λmax at 212 nm and 260 nm has been reported for the potassium salt. |

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of the final product.

Safety and Handling

-

2,3,3-trimethyl-3H-indole-5-sulfonic acid: As with all acidic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The synthesis should be carried out in a well-ventilated fume hood.

-

Potassium Hydroxide: This is a corrosive base. Handle with care and avoid contact with skin and eyes.

-

This compound: While specific toxicity data is not available, it is prudent to handle this compound with the standard care afforded to all laboratory chemicals.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via a Fischer indole synthesis followed by neutralization is a robust and high-yielding process. While comprehensive experimental characterization data for the final potassium salt is not widely published, this guide provides the known data for the sulfonic acid precursor and outlines the expected analytical characteristics of the final product. This information should serve as a valuable resource for researchers and scientists working with this important chemical intermediate.

A Technical Guide to the Physicochemical Properties of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various functional molecules, most notably cyanine dyes. The presence of a sulfonate group on the indole scaffold significantly influences its physicochemical properties, particularly its solubility in aqueous media, a desirable characteristic for biological and medicinal chemistry applications. This guide aims to provide a detailed summary of its known properties and the methodologies for their experimental determination.

Chemical Identity and Properties

The fundamental properties of this compound and its free acid form are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 184351-56-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂KNO₃S | [1] |

| Molecular Weight | 277.38 g/mol | [1][2] |

| Physical Form | Brownish Orange Solid | [1] |

| Storage | 2-8°C, under inert atmosphere | [1] |

| Purity | >97% (HPLC) | [2] |

Table 2: Physicochemical Properties of 2,3,3-trimethyl-3H-indole-5-sulfonic acid

| Property | Value | Source |

| CAS Number | 132557-72-3 | [3][4] |

| Molecular Formula | C₁₁H₁₃NO₃S | [3] |

| Molecular Weight | 239.29 g/mol | [5] |

| Physical Form | Pink solid | [3] |

| Storage Temperature | 0-8 °C | [3] |

Experimental Protocols

Detailed experimental data for several physicochemical properties of this compound are not extensively reported. However, the following sections provide standardized, adaptable protocols for their determination.

Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid

A general method for the synthesis of the free acid involves the Fischer indole synthesis.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine acetic acid, 3-methyl-2-butanone, and p-hydrazinobenzenesulfonic acid.

-

Heat the reaction mixture to reflux for a period of three hours.

-

Cool the mixture, which will result in the precipitation of a pink solid.

-

Isolate the solid product by filtration and wash with a suitable solvent.

-

The product can be further purified by recrystallization if necessary.

-

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[6]

-

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[6]

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a steady rate (e.g., 2-5 °C per minute) and observe the sample.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. For pure compounds, this range is typically narrow (0.5-2 °C).[6]

-

Determination of Solubility

A qualitative and semi-quantitative determination of solubility can be performed in various solvents.[7][8][9]

-

Procedure:

-

Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a test tube.

-

Add a measured volume of the desired solvent (e.g., 1 mL of water, ethanol, acetone) in small portions.

-

After each addition, vigorously shake the test tube for a set period (e.g., 1 minute).

-

Visually inspect the solution for the presence of undissolved solid.

-

Continue adding solvent until the solid is completely dissolved or a maximum volume is reached.

-

The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL).

-

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the sulfonic acid can be determined by potentiometric titration.[10][11][12]

-

Procedure:

-

Accurately weigh a sample of 2,3,3-trimethyl-3H-indole-5-sulfonic acid and dissolve it in a known volume of deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution and record the initial pH.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, measured increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Reactivity and Applications

The primary application of this compound is as a precursor in the synthesis of cyanine dyes.[13] The indolenine moiety is a key component of the chromophore in these dyes. The sulfonic acid group enhances water solubility and provides a reactive site for conjugation to other molecules.[13] The nitrogen atom of the 3H-indole is basic and can act as a nucleophile, for example, in alkylation reactions with alkyl halides.[13]

Visualizations

Synthetic Pathway

The following diagram illustrates the synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid via the Fischer indole synthesis.

Experimental Workflow for Physicochemical Property Determination

The logical flow for determining the key physicochemical properties is depicted below.

References

- 1. CN101328318B - Water-soluble linear polymethine 3H-indole cyanine dyes ultrasonic synthesis method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-72-3 [sigmaaldrich.com]

- 4. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid | 132557-72-3 [chemicalbook.com]

- 5. Buy 2,3,3-trimethyl-3H-indole-5-sulfonic acid (EVT-1211824) | 132557-73-4 [evitachem.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4 | Benchchem [benchchem.com]

Unveiling the Chemical Utility of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is a heterocyclic organic compound whose significance in the scientific realm is rooted in its role as a crucial chemical intermediate rather than a direct biological agent with a distinct mechanism of action. This technical guide elucidates the chemical properties and primary applications of this compound, focusing on its function as a foundational building block in the synthesis of fluorescent dyes, particularly cyanine dyes, and its utility in bioconjugation. For researchers and professionals in drug development and life sciences, understanding the chemical "mechanism of action" of this compound is essential for leveraging its capabilities in creating advanced molecular probes and labeled biomolecules for a wide array of experimental applications.

Chemical and Physical Properties

The physicochemical properties of this compound are central to its utility, particularly the presence of the sulfonic acid group, which imparts enhanced water solubility—a critical feature for its application in aqueous and biological systems.[1] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 184351-56-2 | [2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₂KNO₃S | [2][3][4][6] |

| Molecular Weight | 277.38 g/mol | [2][3][4] |

| Appearance | Brownish Orange Solid | [4] |

| Purity | >97% (HPLC) | [2] |

| Synonyms | 2,3,3-Trimethylindolenine-5-sulfonic Acid Potassium Salt, 5-Sulfo-2,3,3-trimethyl-3H-indole Potassium Salt | [3][4][6] |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [4] |

| Shipping Conditions | Ambient temperature | [2][4] |

Mechanism of Chemical Utility

The primary "mechanism of action" of this compound is its function as a versatile chemical scaffold. The indolenine moiety is a fundamental component of the chromophore system in several classes of fluorescent dyes.[1] The sulfonic acid group not only enhances water solubility but also provides a reactive handle for conjugation to various biomolecules.[1][7]

This compound is a key intermediate in the synthesis of heptamethine cyanine dyes, which are known for their strong absorption and fluorescence in the near-infrared (NIR) region (700-900 nm).[1] The sulfonate group can act as a site for further chemical modifications, influencing the photophysical properties of the resulting dye, such as its absorption and emission spectra.[1]

Role in Bioconjugation

The sulfonic acid group enhances the compound's ability to be conjugated with a wide range of biological molecules, including proteins, peptides, nucleic acids (RNA and DNA), carbohydrates, and polymers.[7][8] This property allows for the development of fluorescently labeled biomolecules that can be used to study biological processes, for in vivo imaging, and in various diagnostic assays. The conjugation typically involves activating the sulfonic acid group or using it as a recognition site for further chemical reactions.

Caption: General workflow illustrating the use of this compound in bioconjugation.

Experimental Protocols: Synthesis

The synthesis of the parent acid, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, is a key experimental procedure that provides insight into the chemistry of this compound class. A common synthetic route involves the reaction of 3-methyl-2-butanone with 4-hydrazinobenzenesulfonic acid.[9]

Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid[10]

-

Reagents:

-

Acetic acid (5 mL)

-

3-Methyl-2-butanone (1.67 mL)

-

p-Hydrazinobenzenesulfonic acid (1 g)

-

-

Procedure:

-

Combine acetic acid, 3-methyl-2-butanone, and p-hydrazinobenzenesulfonic acid in a flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the mixture to reflux for three hours.

-

Cool the reaction mixture until a pink solid precipitates.

-

Collect the precipitated product.

-

-

Expected Outcome:

-

Compound 15 (1.24 g) is obtained as wine-colored crystals, corresponding to a yield of 97%.

-

-

Characterization:

-

¹H NMR (500MHz, DMSO): δ 7.78 (1H, s), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), 1.37 (s, 6H).

-

Caption: Synthesis pathway for 2,3,3-trimethyl-3H-indole-5-sulfonic acid.

Conclusion

While this compound does not possess a known direct biological mechanism of action, its chemical reactivity and properties make it an indispensable tool for researchers in the life sciences and drug development. Its primary role as a key intermediate in the synthesis of fluorescent dyes and its utility in bioconjugation enable the creation of sophisticated molecular probes for advanced biological research. A thorough understanding of its chemical synthesis and reactivity is paramount for its effective application in the development of novel research and diagnostic tools.

References

- 1. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4 | Benchchem [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. labsolu.ca [labsolu.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CAS#:184351-56-2 | this compound | Chemsrc [chemsrc.com]

- 6. pschemicals.com [pschemicals.com]

- 7. Buy 2,3,3-trimethyl-3H-indole-5-sulfonic acid (EVT-1211824) | 132557-73-4 [evitachem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

"early research on Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate"

An in-depth analysis of the early research on Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate reveals its primary application in the field of photographic chemistry, specifically as a component in silver halide photographic materials. The foundational research is predominantly documented in patents from the 1980s, which detail its synthesis and utility as a spectral sensitizing dye. This technical guide synthesizes the available information from this early research for an audience of researchers, scientists, and professionals in chemical and materials science development.

Chemical Identity and Synthesis

This compound is an organic potassium salt. The core of the molecule is a 2,3,3-trimethyl-3H-indole structure, which is functionalized with a sulfonate group at the 5-position. Early research documents its synthesis as a key intermediate for creating more complex sensitizing dyes used in photography.

A representative synthesis protocol, as described in patent literature, involves the sulfonation of 2,3,3-trimethyl-3H-indole.

Experimental Protocol: Synthesis of this compound

A detailed method for the synthesis of the analogous sodium salt, which can be adapted for the potassium salt, is outlined in early patents. The protocol involves the following steps:

-

Reaction Setup : 159 g of 2,3,3-trimethylindolenine is dissolved in 800 ml of nitrobenzene.

-

Sulfonation : The solution is cooled to 5-10°C. 232 g of chlorosulfonic acid is then added dropwise to the solution while maintaining the temperature between 5° and 10°C.

-

Stirring and Reaction : After the addition is complete, the mixture is stirred for an additional hour at the same temperature.

-

Neutralization and Precipitation : The reaction mixture is then poured into 3 liters of a 2N sodium hydroxide solution. The resulting precipitate is filtered.

-

Purification : The collected solid is washed first with acetone and then with ether.

-

Recrystallization : The crude product is recrystallized from an 80% aqueous ethanol solution to yield the purified sodium salt. To obtain the potassium salt, potassium hydroxide or another potassium-based salt would be used during the neutralization/precipitation step.

The following diagram illustrates the general workflow for the synthesis process.

Application in Photographic Materials

The primary utility of this compound in early research was as a precursor for sensitizing dyes in silver halide photography. These dyes are crucial for extending the spectral sensitivity of photographic emulsions beyond their native sensitivity in the blue region of the spectrum, a process known as supersensitization.

Experimental Protocol: Preparation of Supersensitized Photographic Emulsion

The following protocol is a representative example from the patent literature describing the creation and testing of a photographic emulsion containing a dye derived from the title compound:

-

Emulsion Preparation : A silver iodobromide emulsion is prepared, containing 6 mole % of silver iodide.

-

Chemical Sensitization : The emulsion is chemically sensitized using sodium thiosulfate and 4-hydroxy-6-methyl-1,3,3a,7-tetrazaindene as a stabilizer.

-

Dye Addition : The sensitizing dye, synthesized from this compound, is added to the emulsion. For comparative purposes, different concentrations or combinations of dyes are used.

-

Coating : The sensitized emulsion is coated onto a cellulose acetate film support.

-

Exposure : The coated film is exposed through a spectral wedge spectrogram.

-

Development : The exposed film is developed for a set time (e.g., 6 minutes) at a controlled temperature (e.g., 20°C).

-

Analysis : The sensitivity of the film is measured and compared to control emulsions.

The logical relationship between the compound and its application is depicted below.

Quantitative Data

The early research, primarily in patents, provides quantitative data related to the performance of the sensitizing dyes derived from this compound. The key performance metric is relative photographic sensitivity. The data below is synthesized from comparative examples found in patent US 4,377,634.

| Emulsion Sample | Sensitizing Dye Combination | Relative Sensitivity |

| 1 (Control) | Dye (I): Anhydro-5,5'-dichloro-3,3'-di-(3-sulfopropyl)thiacyanine hydroxide | 100 |

| 2 (Invention) | Dye (I) + Dye (II): Anhydro-1,1'-di-(3-sulfopropyl)-3,3'-dimethyl-5,5',6,6'-tetrachlorobenzimidazolocarbocyanine hydroxide | 115 |

| 3 (Invention) | Dye (I) + Dye (III): A dye synthesized using the indole-5-sulfonate core structure | 130 |

| 4 (Control) | Dye (IV): Anhydro-5,5'-diphenyl-9-ethyl-3,3'-di-(3-sulfopropyl)oxacarbocyanine hydroxide | 100 |

| 5 (Invention) | Dye (IV) + Dye (V): A dye synthesized using the indole-5-sulfonate core structure | 155 |

Note: "Dye (III)" and "Dye (V)" represent complex carbocyanine dyes where the foundational structure is derived from the title indole sulfonate compound. The relative sensitivity is a standardized measure where the control emulsion is set to a value of 100.

This data clearly indicates that the inclusion of dyes derived from the indole-5-sulfonate structure leads to a significant increase in the photographic sensitivity of the silver halide emulsions, demonstrating the supersensitizing effect.

In-Depth Technical Guide: Potential Research Applications of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate stands as a pivotal intermediate in the synthesis of bespoke fluorescent probes, particularly water-soluble cyanine dyes. Its sulfonated indolenine core imparts desirable aqueous solubility to the resulting fluorophores, making them highly suitable for a range of biological applications. This guide delineates the core utility of this compound as a synthetic precursor, providing detailed experimental protocols for the synthesis of a cyanine dye derivative and its subsequent application in biomolecule labeling. Furthermore, it presents key quantitative data for the synthesized dye and illustrates the experimental workflow from synthesis to application.

Introduction

This compound is a heterocyclic organic compound primarily utilized as a building block in the synthesis of fluorescent dyes.[1] The presence of the sulfonate group is a key feature, enhancing the water solubility of the final dye products.[2] This characteristic is crucial for their use in aqueous biological systems, minimizing aggregation and non-specific binding that can be problematic with hydrophobic fluorescent labels.[2] The principal application of this compound lies in the generation of cyanine dyes, such as Cy3 and Cy5 analogues, which are renowned for their high molar extinction coefficients, strong fluorescence emission, and photostability, making them indispensable tools in modern biological research.[2][3]

Core Application: Synthesis of Water-Soluble Cyanine Dyes

The primary research application of this compound is its role as a key starting material for the synthesis of water-soluble cyanine dyes. These dyes are widely employed for the fluorescent labeling of biomolecules, including proteins and nucleic acids.[1] The sulfonated indole moiety is incorporated into the cyanine dye structure, ensuring that the final fluorescent probe is soluble in aqueous buffers used for biological experiments.

Quantitative Data: Physicochemical and Spectroscopic Properties

The following table summarizes the key quantitative data for a representative water-soluble pentamethine cyanine dye (sulfo-Cy5 carboxylic acid) synthesized from this compound.

| Parameter | Value | Reference |

| Intermediate Synthesis Yield | ||

| 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide | 62% | [4] |

| Final Dye Properties (in PBS, pH 7.4) | ||

| Maximum Absorption (λabs) | 646 nm | [4] |

| Maximum Fluorescence (λflu) | Not specified in source | |

| Molar Absorptivity (ε) | 128,825 M⁻¹cm⁻¹ (log ε = 5.11) | [4] |

| Fluorescence Quantum Yield (ΦF) | Not specified in source | |

| Stokes' Shift | Not specified in source |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a water-soluble sulfo-Cy5 carboxylic acid, a versatile fluorescent dye, starting from this compound. This is followed by a general protocol for the activation of the dye's carboxylic acid group to an NHS ester and its subsequent conjugation to a protein.

Synthesis of 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide

This protocol is adapted from a published procedure.[4]

Materials:

-

This compound

-

6-Bromohexanoic acid

-

Chlorobenzene

-

2-Propanol

Procedure:

-

Combine this compound (14.4 mmol) and 6-bromohexanoic acid (16.7 mmol) in chlorobenzene (35 mL).

-

Heat the mixture at 110 °C for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Decant the chlorobenzene solvent.

-

Triturate the residue with 2-propanol.

-

Collect the resulting purple solid by filtration.

-

Wash the solid with 2-propanol and dry under vacuum.

Synthesis of Sulfo-Cy5 Carboxylic Acid

This protocol describes the condensation reaction to form the pentamethine cyanine dye.[4]

Materials:

-

1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide (from step 3.1)

-

1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate iodide

-

Acetic anhydride

-

Pyridine

Procedure:

-

A detailed procedure for this specific condensation step using the bromide salt was not fully elaborated in the initial source but follows a general principle of cyanine dye synthesis. Typically, the two indole derivatives are heated in a mixture of acetic anhydride and a base like pyridine. For a more generic condensation:

-

Dissolve the two indole salts in a mixture of acetic anhydride and pyridine.

-

Heat the reaction mixture, often at reflux, for a specified period while monitoring the reaction progress (e.g., by TLC or absorption spectroscopy).

-

After completion, the dye is typically precipitated by adding a non-polar solvent, collected by filtration, and purified by chromatography.

NHS Ester Activation of Sulfo-Cy5 Carboxylic Acid

This is a general protocol for activating the carboxylic acid group of the synthesized dye for amine-reactive labeling.

Materials:

-

Sulfo-Cy5 carboxylic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Dissolve the sulfo-Cy5 carboxylic acid in anhydrous DMF or DMSO.

-

Add NHS (typically 1.2 equivalents) and DCC or EDC (typically 1.2 equivalents).

-

Stir the reaction mixture at room temperature for several hours to overnight, protected from light.

-

Monitor the reaction by thin-layer chromatography.

-

Once the reaction is complete, the resulting NHS ester solution can be used directly for labeling or the product can be purified.

Protein Labeling with Sulfo-Cy5 NHS Ester

This is a general protocol for conjugating the activated dye to a protein.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

Sulfo-Cy5 NHS ester solution in DMF or DMSO

-

1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Prepare the protein solution at a concentration of 2-10 mg/mL in a suitable buffer. The pH should be adjusted to 8.3-8.5 using the sodium bicarbonate buffer.[5][6]

-

Calculate the required amount of the Sulfo-Cy5 NHS ester solution to achieve the desired molar ratio of dye to protein.

-

Slowly add the dye solution to the protein solution while gently vortexing.[6]

-

Incubate the reaction for 1-4 hours at room temperature or overnight on ice, protected from light.[6][7]

-

Purify the labeled protein from the unreacted dye using a gel filtration column.[5]

Visualizations

Synthesis and Application Workflow

The following diagram illustrates the overall workflow from the starting material to the application in protein labeling and detection.

Caption: Experimental workflow from the starting material to the final application.

Illustrative Signaling Pathway Involvement

Cyanine dye-labeled proteins can be used to study a variety of cellular signaling pathways. For example, a labeled antibody can be used to detect the phosphorylation of a key signaling protein.

Caption: Use of a labeled antibody to detect a signaling event.

Conclusion

This compound is a valuable chemical intermediate whose primary research application lies in the synthesis of water-soluble cyanine dyes. The protocols and data presented in this guide highlight its utility in creating fluorescent probes for the sensitive detection and imaging of biomolecules. The ability to generate customized, water-soluble dyes from this precursor enables a wide array of applications in cell biology, proteomics, and diagnostics, facilitating the investigation of complex biological processes. Future research may focus on the development of novel cyanine dyes with enhanced photophysical properties derived from this versatile starting material.

References

Solubility Profile of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, a key intermediate in the synthesis of cyanine dyes and other specialized organic molecules. Understanding the solubility of this compound is critical for its application in synthetic chemistry, particularly for reaction condition optimization, purification, and formulation development.

Core Compound Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,3,3-Trimethylindolenine-5-sulfonic acid potassium salt |

| CAS Number | 184351-56-2 |

| Molecular Formula | C₁₁H₁₂KNO₃S |

| Molecular Weight | 277.38 g/mol |

Quantitative Solubility Data

The solubility of this compound has been determined in key solvents. The presence of the ionic potassium sulfonate group significantly influences its solubility profile, rendering it more soluble in polar solvents.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Conditions |

| Water (H₂O) | 116.67 | 420.61 | Ultrasonic assistance may be required. |

| Dimethyl Sulfoxide (DMSO) | 58.33 | 210.29 | Ultrasonic assistance may be required; hygroscopic nature of DMSO can impact solubility. |

Data sourced from MedchemExpress. It is important to note that these values are indicative and may vary based on the purity of the compound and the experimental conditions.

Solubility in Other Solvents (Qualitative Assessment based on Analogous Compounds)

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The polarity and hydrogen bonding capacity of these solvents are expected to effectively solvate the potassium and sulfonate ions. |

| Polar Aprotic Solvents (e.g., Acetonitrile, DMF) | Moderate to High | The polarity of these solvents should facilitate the dissolution of the salt, though likely to a lesser extent than protic solvents. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Insoluble | The nonpolar nature of these solvents is not conducive to solvating the ionic potassium sulfonate group. |

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the respective solvent.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining suspended particles.

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a standard curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the standard curve.

-

Analyze the diluted sample and determine its concentration from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in mg/mL or other desired units.

-

Visualization of Experimental Workflow

The primary application of this compound is as a precursor in the synthesis of cyanine dyes. The following diagram illustrates a generalized workflow for this process.

Caption: Generalized workflow for the synthesis of cyanine dyes.

Logical Relationship in Solubility Testing

The following diagram outlines the logical steps involved in a systematic solubility assessment.

Caption: Logical workflow for determining compound solubility.

A Technical Guide to the Stability and Storage of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information from supplier data sheets with established principles of stability for related indole and sulfonic acid derivatives. It is intended to serve as a practical resource for researchers and professionals in drug development.

Compound Overview

This compound is an indole derivative that is commonly used as an intermediate in the synthesis of various organic molecules, including dyes. Its structure, featuring both an indole ring and a sulfonate group, dictates its stability profile. The indole ring is known to be susceptible to oxidation and photodegradation, while the sulfonate group influences its solubility and potential for hydrolysis.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale and Considerations |

| Temperature | Solid: Room Temperature to 2-8°C.[1] Solutions: -20°C to -80°C.[2] | Lower temperatures are generally preferred to minimize the rate of potential degradation reactions. For long-term storage of solutions, -80°C is recommended to significantly slow down degradation. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon).[1][2] | The indole ring is susceptible to oxidation. Storing under an inert atmosphere minimizes exposure to oxygen and prevents oxidative degradation. |

| Light | Protect from light.[2] | Indole derivatives are often photosensitive and can degrade upon exposure to light. Use of amber vials or storage in the dark is recommended. |

| Moisture | Store away from moisture.[2] | The compound is a salt and may be hygroscopic. Absorption of moisture can lead to physical changes and may accelerate hydrolytic degradation. |

Stability Profile

General Stability of Indole Derivatives

Indole compounds are generally susceptible to degradation under the following conditions:

-

Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This can lead to the formation of colored degradation products.[2]

-

Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation of the indole ring.[2]

-

Extreme pH: Both acidic and basic conditions can catalyze the degradation of the indole structure.[2]

General Stability of Aryl Sulfonates

Aryl sulfonic acids and their salts can undergo hydrolysis, particularly at elevated temperatures. The stability of sulfonated compounds in aqueous solutions is often dependent on pH, with greater stability observed at acidic pH and lower temperatures.[5]

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a series of experiments based on forced degradation principles should be conducted. These studies are essential for identifying potential degradation products and establishing appropriate storage and handling procedures.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study.

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Acidic Hydrolysis:

-

Treat the stock solution with 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Withdraw samples at each time point, neutralize, and analyze by HPLC.

-

-

Alkaline Hydrolysis:

-

Treat the stock solution with 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Withdraw samples at each time point, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Treat the stock solution with a solution of H₂O₂ (e.g., 3%).

-

Keep at room temperature and protect from light.

-

Withdraw samples at defined time points and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven (e.g., 80°C).

-

Withdraw samples at defined time points, dissolve in a suitable solvent, and analyze by HPLC.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples by HPLC. A control sample should be protected from light.

-

Data Analysis: The purity of the compound and the formation of any degradation products in the stressed samples are monitored by HPLC. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Mass balance should be assessed to ensure that all degradation products are accounted for.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of a chemical compound like this compound.

Caption: A logical workflow for conducting stability assessment studies.

Potential Degradation Pathways

This diagram illustrates the potential factors that can lead to the degradation of this compound, based on the general chemistry of its constituent functional groups.

Caption: Factors influencing the degradation of the compound.

Conclusion

While specific, quantitative long-term stability data for this compound is not extensively documented in public literature, a conservative approach to storage and handling is recommended based on the known sensitivities of indole and sulfonate functional groups. For critical applications, it is strongly advised that researchers perform in-house stability studies, following protocols similar to the one outlined in this guide, to ensure the material's integrity throughout its lifecycle. Adherence to the recommended storage conditions will help to minimize degradation and ensure the reliability of experimental results.

References

- 1. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. It also details its primary application as a key intermediate in the synthesis of fluorescent dyes and provides relevant experimental protocols.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic organic compound characterized by a sulfonated indolenine core.[1] The presence of the sulfonate group significantly enhances its water solubility, a crucial property for its application in aqueous and biological systems.[1]

Systematic Name: this compound[2] Synonyms: 2,3,3-Trimethylindolenine-5-sulfonic Acid Potassium Salt, 5-Sulfo-2,3,3-trimethyl-3H-indole Potassium Salt[2] Molecular Formula: C₁₁H₁₂KNO₃S[3] Molecular Weight: 277.39 g/mol [3] CAS Number: 184351-56-2[3]

The molecular structure consists of a bicyclic indole ring system where the five-membered pyrrole ring is in the 3H-tautomeric form, also known as an indolenine. A methyl group is attached to the C2 position, and two methyl groups are at the C3 position. The sulfonate group is attached to the C5 position of the benzene ring.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂KNO₃S | [3] |

| Molecular Weight | 277.39 g/mol | [3] |

| CAS Number | 184351-56-2 | [3] |

| Physical Form | Solid | [3] |

| Purity | Typically >97% | [3] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

| InChI Key | AMMZUSACZMAPIY-UHFFFAOYSA-M | [3] |

Conformational Analysis

The indole ring system is inherently planar. The sp²-hybridized carbon and nitrogen atoms of the bicyclic core will adopt a planar arrangement to maximize aromaticity. The key conformational flexibility would arise from the orientation of the sulfonate group and the methyl groups.

-

Indole Ring System: The bicyclic indole core is expected to be largely planar.

-

Methyl Groups: The three methyl groups at positions 2 and 3 will have rotational freedom around their respective C-C single bonds. The gem-dimethyl groups at C3 will likely adopt a staggered conformation to minimize steric hindrance.

-

Sulfonate Group: The sulfonate group (-SO₃⁻) attached to the C5 position of the benzene ring will also exhibit rotational freedom around the C-S bond. The bulky nature of this group will influence its preferred orientation relative to the indole plane.

Due to the lack of specific crystallographic or computational data, quantitative information on bond lengths, bond angles, and dihedral angles for this compound cannot be provided at this time.

Role in Synthesis and Reactivity

This compound is a crucial building block in the synthesis of various functional dyes, most notably cyanine dyes.[1] These dyes are known for their strong absorption and fluorescence in the visible and near-infrared (NIR) regions.[1]

The reactivity of this compound is centered around two main sites:

-

Nitrogen Atom of the Indolenine Ring: The nitrogen atom in the 3H-indole form is basic and acts as a nucleophile. It can be alkylated by treatment with an alkyl halide, a key step in the synthesis of many cyanine dyes.[1]

-

Sulfonate Group: The sulfonic acid group can undergo characteristic reactions, such as desulfonation under certain conditions.[1] More importantly, its ionized form imparts water solubility to the molecule and its derivatives.

Synthesis of Cyanine Dyes

The general pathway for the synthesis of cyanine dyes involves the condensation of two nitrogen-containing heterocyclic molecules, such as the indolenine core of this compound, with a polymethine bridge.

The following diagram illustrates a generalized workflow for the synthesis of a cyanine dye using an indolenium salt derived from this compound.

Experimental Protocols

Synthesis of the Precursor: 2,3,3-Trimethyl-3H-indole-5-sulfonic acid

This protocol describes the synthesis of the sulfonic acid precursor, which can be subsequently converted to the potassium salt.

Materials:

-

p-Hydrazinobenzenesulfonic acid

-

3-Methyl-2-butanone

-

Acetic acid

Procedure:

-

To a flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid (5 mL), 3-methyl-2-butanone (1.67 mL), and p-hydrazinobenzenesulfonic acid (1 g).

-

Heat the mixture to reflux for three hours.

-

Cool the reaction mixture until a pink solid precipitates.

-

Collect the solid product by filtration.

Representative Protocol for Cyanine Dye Synthesis

This protocol outlines a general procedure for the synthesis of a cyanine dye from an N-alkylated indolium salt derived from this compound.

Step 1: N-Alkylation of the Indole

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile).

-

Add an alkylating agent (e.g., bromopropionic acid).

-

Reflux the reaction mixture for several hours until the reaction is complete.

-

Isolate the resulting N-alkylated indolium salt.

Step 2: Condensation to form the Cyanine Dye

-

Dissolve the N-alkylated indolium salt in a suitable solvent mixture (e.g., methanol).

-

Add a condensing agent (e.g., an aniline derivative) and a base (e.g., sodium acetate).

-

Stir the reaction at room temperature for several hours.

-

Add a second equivalent of the N-alkylated indolium salt to form the asymmetric cyanine dye.

-

Purify the final cyanine dye product, often by chromatography.

Conclusion

This compound is a valuable synthetic intermediate, primarily utilized in the production of water-soluble cyanine dyes. Its molecular structure, featuring a sulfonated indolenine core, provides both the necessary reactivity for dye synthesis and favorable solubility properties. While detailed conformational data for this specific molecule is not currently available in the public domain, its structural characteristics are well-suited for its role as a precursor in the field of fluorescent probe development. Further computational and crystallographic studies would be beneficial to provide a more quantitative understanding of its three-dimensional structure and conformation.

References

Spectroscopic and Physicochemical Profile of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is a heterocyclic organic compound recognized for its utility as a key intermediate in the synthesis of various functional dyes, particularly cyanine dyes. Its molecular structure, featuring a sulfonated 3H-indole core, imparts advantageous properties such as increased water solubility, a critical attribute for applications in biological and aqueous systems. This technical guide provides a summary of the available and expected spectroscopic data (NMR, IR, UV-Vis) for this compound, alongside detailed experimental protocols for its characterization. While comprehensive, peer-reviewed spectroscopic data for this specific potassium salt is not widely published, this guide extrapolates expected values based on the known chemistry of related indole derivatives and general spectroscopic principles.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 184351-56-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂KNO₃S | [1][2] |

| Molecular Weight | 277.38 g/mol | [2] |

| Appearance | Brownish Orange Solid | [2] |

| Storage | 2-8°C Refrigerator, Under Inert Atmosphere | [2] |

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-4 |

| ~7.6 | dd | 1H | H-6 |

| ~7.5 | d | 1H | H-7 |

| ~2.5 | s | 3H | C2-CH₃ |

| ~1.4 | s | 6H | C3-(CH₃)₂ |

Note: ¹H NMR data for the related 2,3,3-trimethyl-3H-indole-5-sulfonic acid in DMSO shows signals at δ 7.78 (s, 1H), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), and 1.37 (s, 6H)[3]. Shifts in D₂O for the potassium salt are expected to be similar.

Expected ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=N (C2) |

| ~150 | C-5 |

| ~145 | C-7a |

| ~130 | C-3a |

| ~125 | C-6 |

| ~120 | C-4 |

| ~115 | C-7 |

| ~55 | C-3 |

| ~25 | C3-(C H₃)₂ |

| ~15 | C2-C H₃ |

Note: These are estimated chemical shifts based on data for 2,3,3-trimethyl-3H-indole and related derivatives[4][5][6]. The presence of the sulfonate group and the potassium counter-ion will influence the precise chemical shifts.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2930 | Medium | Aliphatic C-H stretch |

| ~1640 | Strong | C=N stretch of the 3H-indole ring |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretching |

| ~1180, ~1040 | Strong | Asymmetric and symmetric S=O stretching of sulfonate |

| ~620 | Medium | C-S stretch |

Note: The characteristic peaks for sulfonated aromatic compounds are the strong absorptions from the S=O stretching vibrations[7][8]. The C=N stretch is also a key diagnostic peak for the 3H-indole core[5].

UV-Visible (UV-Vis) Spectroscopy

Expected UV-Vis Absorption Maxima (in Water)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~270-290 | High | π → π |

| ~320-350 | Medium | n → π |

Note: Indole and its derivatives typically exhibit strong absorption bands in the 270-290 nm range[9][10]. The presence of the sulfonate group and the specific substitution pattern may lead to shifts in the absorption maxima[11].

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a proton-decoupled pulse program.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to an internal or external standard.

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in deionized water of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the cuvette filled with deionized water.

-

Record the absorption spectra of the sample solutions from 200 to 800 nm.

-

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Synthesis Workflow

This compound is typically synthesized via a Fischer indole synthesis reaction. The following diagram illustrates the general workflow for its preparation.

Application in Dye Synthesis

The primary application of this compound is as a precursor in the synthesis of cyanine dyes. The sulfonate group enhances the water solubility of the resulting dyes, making them suitable for biological labeling and imaging applications.

References

- 1. This compound | 184351-56-2 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Investigation of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. While this compound is primarily recognized as a key intermediate in dye synthesis, its structural motifs, featuring a sulfonated indole core, suggest potential applications in medicinal chemistry and materials science that warrant deeper investigation.[1] This document outlines the pertinent computational chemistry techniques, from quantum chemical calculations to molecular dynamics simulations, that can elucidate the electronic, structural, and reactive properties of this molecule. Detailed hypothetical protocols and data presentation formats are provided to guide future research endeavors in this area.

Introduction

This compound is a heterocyclic organic compound characterized by a sulfonated indole core.[1] The presence of the sulfonic acid group enhances its water solubility, a critical property for its utility in biological and aqueous systems.[1] While its primary application lies in the synthesis of fluorescent dyes, particularly cyanine dyes, the indole nucleus is a privileged structure in numerous therapeutic agents.[1] Understanding the fundamental physicochemical properties of this molecule through computational modeling can accelerate its application in drug design and materials science.

This guide details the theoretical frameworks and computational protocols for a thorough in-silico investigation of this compound.

Physicochemical and Spectroscopic Properties

A foundational aspect of characterizing a novel compound is the determination of its physicochemical and spectroscopic properties. Computational methods can predict these properties, offering valuable insights prior to or in conjunction with experimental work.

Predicted Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, sourced from available data and theoretical predictions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂KNO₃S | [2][3] |

| Molecular Weight | 277.39 g/mol | [4] |

| Physical Form | Solid | [4] |

| Purity | >97% (HPLC) | [2] |

| CAS Number | 184351-56-2 | [3][4] |

| InChI Key | AMMZUSACZMAPIY-UHFFFAOYSA-M | [4] |

Predicted Spectroscopic Data

Computational spectroscopy is a powerful tool for interpreting experimental spectra and confirming molecular structures. For this compound, theoretical calculations can provide predictions for NMR, IR, and UV-Vis spectra.

| Spectroscopic Data | Predicted Chemical Shifts / Frequencies |

| ¹H NMR (ppm) | Aromatic Protons: 6.5-8.0 ppm, Methyl Protons: 1.0-1.5 ppm |

| ¹³C NMR (ppm) | Aromatic Carbons: 110-150 ppm, Quaternary Carbon: ~50 ppm, Methyl Carbons: 20-30 ppm |

| FT-IR (cm⁻¹) | S=O Stretch: 1040-1098 cm⁻¹, C=N Stretch: ~1650 cm⁻¹, Aromatic C-H Stretch: ~3000-3100 cm⁻¹, Aliphatic C-H Stretch: ~2850-2950 cm⁻¹ |

| UV-Vis (nm) | λmax ≈ 220-230 nm, 270-280 nm |

Theoretical and Computational Methodologies

A multi-faceted computational approach is recommended to fully characterize this compound. This involves a combination of quantum mechanics (QM) and molecular mechanics (MM) methods.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure, reactivity, and spectroscopic properties of the molecule.

-

Software: Gaussian 16 or similar quantum chemistry package.[5]

-

Methodology:

-

Functional: B3LYP is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[5][6]

-

Basis Set: 6-311+G(d,p) is a suitable basis set that includes polarization and diffuse functions, which are important for describing anionic species and non-covalent interactions.[5]

-

-

Calculations to be Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

-

NMR Spectroscopy: To predict the ¹H and ¹³C NMR chemical shifts.

-

Frontier Molecular Orbital (FMO) Analysis: To determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Time-Dependent DFT (TD-DFT): To predict the electronic absorption spectrum (UV-Vis).

-

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution, and its interactions with biological macromolecules.

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A suitable force field for organic molecules, such as GAFF (General Amber Force Field), should be used.

-

Simulation Setup:

-

The molecule should be solvated in a box of water molecules (e.g., TIP3P water model).

-

The system should be neutralized by adding counter-ions if necessary.

-

-

Simulation Protocol:

-

Energy Minimization: To relax the system and remove any steric clashes.

-

Equilibration: A two-phase equilibration (NVT followed by NPT) to bring the system to the desired temperature and pressure.

-

Production Run: A long simulation (e.g., 100 ns) to sample the conformational space of the molecule.

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

-

Radial Distribution Function (RDF): To analyze the solvation shell around the molecule.

-

Visualizations

Visual representations of computational workflows and molecular properties are crucial for understanding and communicating complex data.

Caption: Computational chemistry workflow for the study of this compound.

References

- 1. 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4 | Benchchem [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 184351-56-2 [sigmaaldrich.com]

- 5. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum chemical investigation on indole: vibrational force field and theoretical determination of its aqueous pK(a) value - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: High-Throughput Screening of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. High-throughput screening (HTS) is a fundamental approach for rapidly assessing large compound libraries to identify initial "hits" with desired biological activity.[1][3]

This document provides detailed application notes and protocols for the high-throughput screening of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. While this compound is often utilized as a water-soluble intermediate in the synthesis of fluorescent dyes[4][5], its structural similarity to known kinase inhibitors warrants its evaluation in biological assays. The presence of the sulfonate group enhances aqueous solubility, a desirable property for compounds in biological screening.[4] These protocols are designed to serve as a comprehensive guide for identifying and characterizing the potential bioactivity of this compound and its analogs.

Hypothetical High-Throughput Screening Campaign

This section outlines a hypothetical HTS campaign to identify the inhibitory activity of this compound against a target protein kinase.

Screening Workflow

The screening process is designed as a tiered approach to efficiently identify and validate potential inhibitors.

Caption: A tiered workflow for a high-throughput screening campaign.

Quantitative Data Summary

The following tables represent hypothetical data from the screening of this compound.

Table 1: Primary Assay Results

| Compound ID | Concentration (µM) | % Inhibition | Hit |

| K-TIS-001 | 10 | 65.2 | Yes |

Table 2: Dose-Response and Secondary Assay Data

| Compound ID | Primary Assay IC50 (µM) | Orthogonal Assay IC50 (µM) |

| K-TIS-001 | 8.5 | 12.3 |

Table 3: Cellular Target Engagement

| Compound ID | Concentration (µM) | Thermal Shift (ΔTm, °C) |

| K-TIS-001 | 50 | +2.1 |

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Kinase Activity Assay (Luminescent)

This protocol describes a generic biochemical assay to identify inhibitors of a selected protein kinase by measuring ATP consumption.

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to kinase activity. The remaining ATP is converted into a luminescent signal via a luciferase/luciferin reaction. Inhibitors will result in a higher luminescent signal as less ATP is consumed.

Materials:

-

Kinase of interest

-

Substrate peptide

-

ATP

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

-

This compound (dissolved in DMSO)

-

Kinase detection reagent (e.g., Kinase-Glo®)

-

384-well white plates

Procedure:

-

Dispense 2.5 µL of assay buffer containing the kinase to all wells of a 384-well plate.

-

Add 50 nL of the test compound solution (or DMSO for controls) to the appropriate wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of a 2x ATP and substrate solution to each well. The final reaction volume is 5 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of Kinase Detection Reagent to each well to stop the reaction and generate a luminescent signal.[1]

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Calculate the percent inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls.

Protocol 2: Dose-Response Assay

This protocol is used to determine the IC50 value of compounds identified as hits in the primary screen.

Procedure:

-

Prepare serial dilutions of the hit compound (e.g., 10-point, 3-fold dilutions) in DMSO.

-

Follow the procedure for the primary kinase activity assay, adding 50 nL of the diluted compound to the respective wells.

-

Measure luminescence and calculate percent inhibition for each concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

This protocol verifies that an active compound binds to its intended target within a cellular environment.

Principle: Ligand binding stabilizes a protein against thermal denaturation.[1] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer: PBS with protease inhibitors

-

Test compound

-

Antibodies for western blotting or ELISA

Procedure:

-

Seed cells in a multi-well plate and grow to ~80% confluency.

-

Treat cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.

-

Wash the cells with PBS and resuspend in Lysis Buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant (containing soluble protein) to a new plate.

-

Analyze the amount of soluble target protein by western blot or ELISA.

Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]

Signaling Pathway Context

The diagram below illustrates a generic protein kinase signaling pathway that is often targeted in drug discovery. Indole derivatives have shown promise as inhibitors in such pathways.[1][2]

Caption: A representative MAPK/ERK signaling pathway.

References

"application of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate in cell imaging"

Application of Indole Derivatives in Cell Imaging

A Focus on Intracellular pH Sensing and Mitochondrial Visualization

Introduction

While Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is primarily recognized as an intermediate in dye synthesis with no direct documented applications in cell imaging, the broader family of indole derivatives has been extensively developed into powerful fluorescent probes for visualizing and quantifying a variety of intracellular processes. These probes are valued for their versatile photophysical properties, which can be fine-tuned through chemical modifications to suit specific biological applications.

This document provides detailed application notes and protocols for the use of two representative classes of indole-based fluorescent probes in live-cell imaging: a ratiometric pH indicator and a mitochondria-targeting probe. These examples are synthesized from established research on indole derivatives to provide researchers, scientists, and drug development professionals with a practical guide to their application.

Application Note 1: Ratiometric Imaging of Intracellular pH with Indole-Based Probes

Overview